Product packaging for Dimethyl ditelluride(Cat. No.:CAS No. 20334-43-4)

Dimethyl ditelluride

Cat. No.: B1209011
CAS No.: 20334-43-4
M. Wt: 285.3 g/mol
InChI Key: LCMDQKIQBKULEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl Ditelluride (CAS 20334-43-4) is an organotellurium compound supplied as a red to dark red liquid with a minimum purity of 95.0% . It is primarily utilized as a specialized reagent and synthetic intermediate in organotellurium chemistry, a field that explores compounds with carbon-tellurium bonds . In research settings, dialkylditellurides like this compound serve as valuable precursors for generating other organotellurium compounds, including organotelluride anions and diorganomonotellurides . While specific biological mechanism of action (MoA) studies for this compound are limited in the provided literature, research on other organotellurium compounds indicates they can interact with biological systems. For instance, studies on diphenyl ditelluride have shown it can act as a topoisomerase I poison, leading to DNA double-strand breaks and apoptosis in cancer cells . Other organotellurium compounds have been reported to inhibit enzymes like creatine kinase and Na+, K+-ATPase, potentially through interaction with cysteinyl residues . Researchers should handle this compound with care. It is classified as toxic if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation . It is air, light, and heat sensitive, and should be stored frozen under an inert gas . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6Te2 B1209011 Dimethyl ditelluride CAS No. 20334-43-4

Properties

CAS No.

20334-43-4

Molecular Formula

C2H6Te2

Molecular Weight

285.3 g/mol

IUPAC Name

(methylditellanyl)methane

InChI

InChI=1S/C2H6Te2/c1-3-4-2/h1-2H3

InChI Key

LCMDQKIQBKULEI-UHFFFAOYSA-N

SMILES

C[Te][Te]C

Canonical SMILES

C[Te][Te]C

Other CAS No.

20334-43-4

Origin of Product

United States

Advanced Synthetic Methodologies and Precursor Chemistry of Dimethyl Ditelluride

Reductive Pathways for Tellurium-Tellurium Bond Formation

A predominant strategy for the synthesis of dimethyl ditelluride involves the reduction of elemental tellurium to form a ditelluride species, which is subsequently methylated. The choice of reducing agent and reaction conditions can significantly influence the yield and purity of the final product.

One of the most established methods involves the use of sodium in liquid ammonia (B1221849). In this process, elemental tellurium is reduced by sodium metal in anhydrous liquid ammonia to generate sodium ditelluride (Na₂Te₂). Subsequent treatment of this in situ generated species with a methylating agent, such as methyl iodide, affords this compound. thieme-connect.devdoc.pub

Alternatively, sodium borohydride (B1222165) (NaBH₄) serves as a milder and more convenient reducing agent. mdpi.com The reduction of elemental tellurium with NaBH₄ in a suitable solvent like N,N-dimethylformamide (DMF) or water generates the ditelluride dianion (Te₂²⁻). mdpi.com The stoichiometry of NaBH₄ to tellurium is a critical parameter; an insufficient amount can lead to the formation of tellurides as byproducts. The optimized molar ratio of NaBH₄ to Te is reported to be 1:1 for the selective synthesis of sodium ditelluride. mdpi.com The subsequent alkylation with a methyl halide completes the synthesis.

Lithium triethylborohydride (Li[BHEt₃]) in tetrahydrofuran (B95107) (THF) has also been employed to reduce elemental tellurium, forming lithium ditelluride, which can then be reacted with methyl iodide to yield this compound. thieme-connect.de Another approach involves the electrochemical reduction of tellurium to generate tetratelluride dianions, which upon reaction with methyl iodide, also produce this compound. thieme-connect.de

A less common reductive pathway involves the reduction of organotellurium precursors such as methyltellurium trichloride (B1173362) (MeTeCl₃). However, the reduction of CH₂(TeCl₃)₂ with aqueous sodium metabisulfite (B1197395) has been shown to produce a polymeric material, (CH₂TeTe)n, highlighting the potential for competing reaction pathways. oulu.fi

Alkylation Reactions Employing Tellurium-Based Precursors

The alkylation of tellurium-based nucleophiles is a cornerstone of this compound synthesis. This approach typically involves the in situ generation of a telluride or ditelluride anion, which then undergoes nucleophilic substitution with a methylating agent.

The most common method involves the alkylation of disodium (B8443419) ditelluride (Na₂Te₂), which is prepared by the reduction of elemental tellurium. thieme-connect.demdpi.com The reaction with methyl iodide is a classic example of this approach. thieme-connect.de The general applicability of this method is demonstrated by the synthesis of various dialkyl ditellurides from the reaction of sodium ditelluride with the corresponding alkyl halides. mdpi.com

Similarly, sodium telluride (Na₂Te) can be used as a precursor. The synthesis of Na₂Te can be achieved by reacting metallic sodium with elemental tellurium in an inert solvent like tetrahydrofuran (THF), often with naphthalene (B1677914) as an electron transfer agent. The subsequent reaction of Na₂Te with a methyl halide can lead to the formation of dimethyl telluride, although careful control of reaction conditions is necessary to favor the formation of the ditelluride over the simple telluride. The reaction of Na₂Te with ethyl bromide to form diethyl telluride is a well-documented example of this type of reaction.

The following table summarizes various alkylation reactions for the synthesis of dialkyl ditellurides.

Tellurium PrecursorReducing Agent/MethodMethylating AgentSolventYield (%)Reference
Elemental TelluriumSodiumMethyl IodideLiquid Ammonia38-50 thieme-connect.de
Elemental TelluriumSodium BorohydrideMethyl IodideWaterNearly Quantitative thieme-connect.de
Elemental TelluriumLithium TriethylborohydrideMethyl IodideTetrahydrofuran40 thieme-connect.de
Elemental TelluriumElectrochemical ReductionMethyl IodideDimethylformamide32 thieme-connect.de
Elemental TelluriumSodium Borohydriden-Hexyl BromideDimethylformamideModest to Good mdpi.com

Multicomponent Reaction Strategies Incorporating Ditellurides

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. frontiersin.orgacs.org While not a direct synthesis of this compound itself, MCRs have been developed that utilize dialkyl ditellurides as key reactants, showcasing their synthetic utility.

A notable example is the multicomponent reaction of isocyanides, ditellurides, and manganese(III) carboxylates to synthesize N-acyl tellurocarbamates. photobiology.com In this transformation, a variety of symmetrical ditellurides, including both diaryl and dialkyl ditellurides, can be employed. photobiology.com The reaction proceeds under mild conditions and demonstrates good functional group tolerance, making it suitable for the late-stage functionalization of complex molecules. photobiology.com This reaction highlights the ability of the ditelluride bond to be cleaved and incorporated into more complex molecular scaffolds under specific catalytic conditions.

Formation of this compound as an Intermediate or Product in Complex Chemical Systems

This compound can also be formed in more complex environments, both biological and chemical, often as an intermediate or a final product of a reaction cascade.

Biogenic Pathways in Microorganism Metabolism

Certain microorganisms are capable of metabolizing inorganic tellurium compounds, leading to the formation of volatile organotellurium species, including dimethyl telluride. tandfonline.com This process of biomethylation is a detoxification mechanism for the microorganisms.

Fungi and bacteria, such as Penicillium brevicaule, P. chrysogenum, and Pseudomonas fluorescens, have been shown to produce dimethyl telluride from tellurite (B1196480) (TeO₃²⁻) and tellurate (B1236183) (TeO₄²⁻) salts. tandfonline.com The proposed mechanism for this biotransformation is analogous to the Challenger pathway for arsenic and selenium biomethylation. tandfonline.com This pathway involves the enzymatic transfer of a methyl group from S-adenosylmethionine (SAM) to the tellurium center. The process is thought to proceed through sequential methylation and reduction steps. tandfonline.com For instance, selenite (B80905) is first reduced to elemental selenium and then further reduced to selenide, which is subsequently methylated to dimethyl selenide; a similar pathway is proposed for tellurium. tandfonline.com

Radical-Initiated Formation and Subsequent Transformations

Radical reactions provide another avenue for the formation of this compound. Elemental tellurium can act as a trap for methyl radicals. For example, the formation of dimethyl telluride has been observed from the reaction of solid tellurium with methyl radicals generated from the decomposition of acetone (B3395972) or dimethyl ether. chalmers.sesemanticscholar.org

Furthermore, there is evidence that the formation of organic tellurides can proceed through an intermediate ditelluride species. chalmers.sesemanticscholar.org In some systems, the proposed mechanism involves the reduction of tellurium(IV) to elemental tellurium, followed by the formation of an organic ditelluride, which then decomposes to the corresponding telluride. chalmers.sesemanticscholar.org

Synthetic Routes to Functionalized and Unsymmetrical Ditelluride Derivatives

The synthetic methodologies developed for this compound can be extended to prepare a wide range of functionalized and unsymmetrical ditellurides. These derivatives are valuable intermediates in organic synthesis.

The synthesis of unsymmetrical diaryl ditellurides has been achieved by the reaction of sodium aryl tellurolates with aryltellurenyl iodides in dry THF at room temperature. This method takes advantage of the opposite polarity of the two reactants to drive the coupling reaction.

Another approach for synthesizing unsymmetrical tellurides involves the reductive cleavage of a symmetrical ditelluride followed by reaction with a different electrophile. For example, bis(N,N-dimethylcarbamoyl) ditelluride can be reduced with NaBH₄ and the resulting tellurolate can be trapped with an alkylating agent to form a tellurocarbamate. photobiology.com

Utility of Ditellurides in Sequential Bond Forming Reactions

The labile Te-Te bond in ditellurides, including this compound, is central to their application in sequential bond-forming reactions. This bond possesses a lower dissociation energy compared to disulfide (240 kJ mol⁻¹) and diselenide (172 kJ mol⁻¹) bonds, making it more susceptible to cleavage. acs.org This reactivity allows for the controlled, stepwise formation of new chemical bonds.

One common strategy involves the reductive cleavage of the ditelluride. Reagents like sodium borohydride (NaBH₄) can cleave the Te-Te bond to generate tellurolate anions (RTe⁻). acs.orgrsc.org These highly nucleophilic species can then be trapped by a variety of electrophiles in a subsequent step. For instance, the reaction of a lithiated tellurolate ion with an alkyl halide yields an unsymmetrical telluride. rsc.org A versatile method for creating unsymmetrical tellurides involves the sequential reduction and alkylation of bis(N,N-dimethylcarbamoyl) ditelluride. semanticscholar.org

Multicomponent reactions (MCRs) represent another significant application, where ditellurides contribute to the rapid assembly of complex molecules. In one such process, a reaction between an isocyanide, a ditelluride, and a manganese(III) carboxylate leads to the efficient synthesis of N-acyl tellurocarbamates under mild conditions. acs.org This method is notable for its high functional group tolerance. acs.org

Radical reactions also provide a powerful avenue for utilizing ditellurides in sequential transformations. Aryl radicals, generated from sources like arylhydrazines, can react with diaryl ditellurides in a bimolecular homolytic substitution (SH2) reaction to form unsymmetrical diaryl tellurides. mdpi.com This transition-metal-free approach showcases the ability of the ditelluride to act as a radical trap, selectively forming new carbon-tellurium bonds. mdpi.com Furthermore, photochemical methods can activate the Te-Te bond. Under visible light irradiation, diphenyl ditelluride has been used for tellurofunctionalization reactions to produce O-heterocycles and N-heterocycles. mdpi.com

Table 1: Examples of Sequential Bond-Forming Reactions Utilizing Ditellurides
Ditelluride TypeReaction ClassKey Reagents/ConditionsProduct Type
Bis(N,N-dimethylcarbamoyl) ditellurideReductive Cleavage-AlkylationStepwise reduction and alkylationUnsymmetrical tellurides semanticscholar.org
Symmetrical Diaryl/Alkyl DitelluridesMulticomponent ReactionIsocyanide, Mn(OAc)₃·2H₂O, CH₃CN acs.orgN-acyl tellurocarbamates acs.org
Diaryl DitelluridesRadical SH2 ReactionArylhydrazine hydrochloride, Et₃N, air mdpi.comUnsymmetrical diaryl tellurides mdpi.com
Diphenyl DitelluridePhotochemical CyclizationVisible light (Blue LED), CH₂Cl₂ mdpi.comTelluro-functionalized heterocycles mdpi.com

Exploration of Green Chemistry Principles in Ditelluride Synthesis

The synthesis of ditellurides is increasingly being guided by the principles of green chemistry, which aim to reduce waste, minimize energy consumption, and avoid hazardous substances. nih.govmsu.edu These principles are being applied to develop more sustainable and efficient synthetic routes. rroij.com

A key focus is the reduction or elimination of toxic and heavy metal catalysts. rroij.com Researchers have developed a transition-metal-free synthesis of unsymmetrical diaryl tellurides from diaryl ditellurides and arylhydrazines, which proceeds in the open air, avoiding the need for an inert atmosphere. mdpi.com

Another significant green approach is the minimization or elimination of volatile organic solvents. acs.orgresearchgate.net An efficient, solvent-free protocol for synthesizing unsymmetrical diaryl tellurides has been developed using mechanical ball milling at room temperature. eurekaselect.com This method avoids the need for solvents and external heating, aligning with the principles of energy efficiency and waste prevention. msu.edueurekaselect.com The reaction is facilitated by indium bromide (InBr), which aids the cleavage of the Te-Te bond. eurekaselect.com

The use of alternative energy sources and greener solvents is also being explored. Microwave-assisted reactions have been shown to be effective for the synthesis of unsymmetrical diaryl chalcogenides using dimethyl carbonate, a greener solvent alternative. eurekaselect.com Water, as the ultimate green solvent, has been employed in the synthesis of sodium ditelluride (Na₂Te₂) via the reduction of elemental tellurium with sodium borohydride. rsc.orgresearchgate.net Such methods not only reduce the environmental impact but also often lead to faster reactions and simpler workup procedures.

Table 2: Application of Green Chemistry Principles in Ditelluride-Related Synthesis
Synthetic MethodGreen Principle(s) AddressedConditionsAdvantages
SH2 reaction with arylhydrazinesCatalysis, Safer Chemistry mdpi.commsu.eduTransition-metal-free, open air, 60 °C mdpi.comAvoids toxic metal catalysts and inert atmosphere requirements. mdpi.com
Mechanical Ball MillingSafer Solvents, Energy Efficiency msu.eduacs.orgeurekaselect.comSolvent-free, room temperature eurekaselect.comEliminates solvent waste and reduces energy consumption. eurekaselect.com
Microwave-Assisted SynthesisEnergy Efficiency, Safer Solvents msu.eduacs.orgeurekaselect.comDimethyl carbonate (solvent), microwave irradiation eurekaselect.comFaster reaction times and use of a greener solvent. eurekaselect.com
Reduction in Aqueous MediaSafer Solvents acs.orgresearchgate.netNaBH₄ in water/ethanol rsc.orgUtilizes a non-toxic, readily available solvent. rsc.orgresearchgate.net

Mechanistic Elucidation of Dimethyl Ditelluride Reactivity

Investigation of Tellurium-Tellurium Bond Scission Mechanisms

The reactivity of dimethyl ditelluride is fundamentally governed by the nature of the tellurium-tellurium (Te-Te) bond. This bond is significantly weaker than its lighter chalcogen counterparts, the selenium-selenium (Se-Se) and sulfur-sulfur (S-S) bonds. This inherent weakness facilitates the scission of the Te-Te bond under relatively mild conditions, proceeding through distinct mechanistic pathways.

Bond TypeBond Dissociation Energy (kJ/mol)
Te-Te126-149 nih.govru.nl
Se-Se172-192 nih.govru.nl
S-S240 ru.nl

Homolytic Cleavage and Radical Generation

Homolytic cleavage involves the symmetrical breaking of the Te-Te bond, where each tellurium atom retains one of the bonding electrons, resulting in the formation of two methyltelluryl radicals (CH₃Te•). This process can be initiated by thermal or photochemical stimuli. The relatively low bond dissociation energy of the Te-Te bond suggests that radical formation is a plausible pathway. ru.nl

However, studies on the dynamic exchange reactions between different ditellurides suggest that a radical mechanism is not always the favored pathway. Experiments conducted in the presence of radical scavengers showed no significant impact on the rate of Te-Te exchange, indicating that a non-radical mechanism was operative under those specific conditions. nih.gov In contrast, other research has demonstrated that diaryl ditellurides can undergo a bimolecular homolytic substitution (SH2) reaction with aryl radicals, which implies that tellurium-centered radicals are viable intermediates in certain contexts. mdpi.com This suggests that the propensity for homolytic cleavage depends heavily on the reaction conditions and the nature of other present species.

Heterolytic Cleavage Pathways and Ionic Intermediates

Heterolytic cleavage of the Te-Te bond is an asymmetrical process where one tellurium atom retains both bonding electrons, leading to the formation of a methyltellurolate anion (CH₃Te⁻) and a methyltellurenyl cation (CH₃Te⁺). This pathway is typically facilitated by the presence of nucleophiles or electrophiles.

The reduction of this compound, for example, using a reducing agent like sodium borohydride (B1222165) (NaBH₄), proceeds via the formation of ionic intermediates. nih.gov The process can be envisioned as the nucleophilic attack of the reducing agent on one of the electrophilic tellurium atoms. This ultimately leads to the formation of sodium methanetellurolate (CH₃TeNa), a salt containing the methyltellurolate anion. This anion is a potent nucleophile in its own right and serves as a key intermediate in various synthetic transformations. The formation of these ionic species is often in equilibrium, with conditions such as temperature and stoichiometry influencing the position of the equilibrium. nih.gov

Nucleophilic and Electrophilic Activation at the Tellurium Centers

The tellurium atoms in this compound possess lone pairs of electrons and can be considered both nucleophilic and electrophilic, depending on the reacting partner. The Te-Te bond itself is polarizable, rendering the tellurium centers susceptible to attack.

Activation of this compound can occur via nucleophilic attack on one of the tellurium atoms. This is analogous to the well-established thiol/disulfide exchange, where a nucleophilic thiolate attacks an electrophilic disulfide bond. nih.gov In the case of this compound, a nucleophile (Nu⁻) can attack a tellurium atom, leading to the cleavage of the Te-Te bond and the formation of a methyltellurolate anion.

Conversely, the tellurium centers can act as nucleophiles and be activated by electrophiles. A common example is the oxidation by reagents like hydrogen peroxide (H₂O₂), which leads to the formation of tellurium(IV) species. This oxidation is a key step in the catalytic redox cycle of organotellurides. nih.govacs.org Stronger electrophiles, such as halogens, can react to form tellurenyl halides. The subsequent abstraction of the halide can generate highly reactive tellurenyl cations, which are potent electrophiles. researchgate.net

Role in Carbon-Carbon Bond Forming Reactions

The direct application of this compound as a primary reagent in transition metal-catalyzed cross-coupling reactions for carbon-carbon bond formation is not extensively documented in the literature. icmpp.ro However, organotellurium compounds, more broadly, can serve as precursors to species involved in such transformations. For instance, the thermal decomposition of tetra-aryltellurium compounds has been shown to yield biaryl products through an intramolecular C-C bond formation. researchgate.net While this does not directly involve the ditelluride, it highlights the potential of organotellurium species in this area of synthesis. The primary utility of this compound lies more in the formation of carbon-heteroatom bonds.

Applications in Carbon-Heteroatom Bond Forming Transformations

A significant application of this compound in organic synthesis is its role as a precursor for forming carbon-tellurium (C-Te) bonds, which are valuable intermediates for further transformations. The compound serves as an efficient source of the methyltellurolate (CH₃Te⁻) nucleophile.

The most common strategy involves the reductive cleavage of the Te-Te bond. As previously discussed, reducing agents like NaBH₄ readily convert this compound into sodium methanetellurolate. nih.gov This powerful and soft nucleophile can then react with a variety of carbon electrophiles, such as alkyl halides or tosylates, in nucleophilic substitution reactions to form unsymmetrical dialkyl tellurides (telluroethers). wikipedia.org

This two-step, one-pot procedure provides a versatile and straightforward method for introducing a methyltelluryl group into an organic molecule, establishing a new carbon-tellurium bond. This methodology is central to the synthesis of more complex organotellurium compounds.

Redox Behavior of this compound in Organic Reactions

The ability of tellurium to exist in multiple stable oxidation states, primarily Te(II) and Te(IV), is central to the redox behavior of this compound. The compound and its derivatives are known to participate in catalytic redox cycles, most notably mimicking the activity of the antioxidant enzyme glutathione (B108866) peroxidase. nih.govacs.org

In these reactions, the Te(II) center of a diorganotelluride, which can be generated from the ditelluride, is first oxidized to a Te(IV) species by an oxidizing agent, such as hydrogen peroxide. acs.org This oxidized tellurium species then reacts with a reducing substrate, such as a thiol (R-SH), regenerating the Te(II) catalyst and producing the oxidized substrate (e.g., a disulfide, R-S-S-R).

Simplified Te(II)/Te(IV) Redox Cycle:

Oxidation: R₂Te(II) + H₂O₂ → R₂Te(IV)(OH)₂

Ligand Exchange: R₂Te(IV)(OH)₂ + 2 R'SH → R₂Te(IV)(SR')₂ + 2 H₂O

Reductive Elimination: R₂Te(IV)(SR')₂ → R₂Te(II) + R'S-SR'

Mechanistic studies have shown that electron-rich dialkyl tellurides are oxidized more rapidly than their diaryl counterparts. nih.govacs.org The subsequent reductive elimination step can proceed through both thiol-dependent and thiol-independent pathways. nih.gov This redox cycling allows this compound and related compounds to act as effective catalysts for a range of oxidation reactions in organic synthesis. The versatility of tellurium in redox processes continues to be an active area of research. nih.govchemistryviews.org

Oxidative Transformations and Reaction Kinetics

The oxidation of this compound typically proceeds via an oxidative addition mechanism, where the tellurium center's oxidation state and coordination number increase. wikipedia.orglibretexts.org These transformations are central to the catalytic activity of organotellurium compounds in various oxidation reactions. nih.gov

The initial step in the oxidation of a ditelluride, such as this compound, often involves its conversion to a corresponding tellurinic acid. nih.gov The kinetics of such oxidative processes have been studied for various diorganotellurides, providing insights into the factors governing their reactivity. For instance, studies on the oxidation of diorganotellurides with hydrogen peroxide show that the rate of oxidation is influenced by the electronic properties of the substituents on the tellurium atom. nih.govresearchgate.net Electron-rich dialkyl tellurides are generally oxidized more rapidly than diaryl tellurides. nih.govresearchgate.net

The process often involves the formation of a Te(IV) species. The subsequent steps can involve ligand exchange and reductive elimination to regenerate the Te(II) species, completing a catalytic cycle. nih.gov The rates of these individual steps, including the initial oxidation (k_ox), ligand introduction (k_PhSH), and reductive elimination (k_1 and k_2), have been determined for model systems using techniques like stopped-flow spectroscopy. nih.gov

Table 1: Kinetic Data for Model Diorganotelluride Reactions This table presents kinetic data from related diorganotelluride systems to illustrate the principles of oxidative transformation kinetics.

Compound Class Reaction Step Rate Constant Description
Dialkyl Telluride Oxidation (k_ox) High Rapid oxidation of the Te atom.
Diaryl Telluride Oxidation (k_ox) Moderate Slower oxidation compared to dialkyl tellurides.
Dialkyl Te(IV) Species Reductive Elimination (k_1, k_2) Slower Slower regeneration of the Te(II) catalyst.
Diaryl Te(IV) Species Reductive Elimination (k_1, k_2) Faster Faster regeneration of the Te(II) catalyst.

Data sourced from mechanistic studies on diorganotellurides. nih.gov

Reductive Processes and Intermediate Identification

Reductive cleavage of the tellurium-tellurium bond in this compound is a fundamental process that generates highly reactive methyltellurolate anions (CH₃Te⁻). This transformation can be achieved using various reducing agents, such as sodium borohydride or hydrazine (B178648) hydrate. researchgate.netmdpi.com The resulting methyltellurolate is a powerful nucleophile used in the synthesis of a wide array of organotellurium compounds. mdpi.com

The proposed pathway for the reduction of tellurium metal to form sodium ditelluride, a related process, involves the reaction with sodium borohydride to generate borane (B79455) and hydrogen gas as byproducts. mdpi.com A similar principle applies to the reduction of this compound.

Proposed Reaction Pathway for Reductive Cleavage: (CH₃)₂Te₂ + 2 e⁻ → 2 CH₃Te⁻

The identification of intermediates in these reductive processes, as well as in subsequent reactions, relies heavily on spectroscopic techniques. researchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹²⁵Te NMR, is a powerful tool for characterizing tellurium-containing species in solution. mdpi.comnih.gov The chemical shifts and coupling constants in ¹²⁵Te NMR spectra provide detailed information about the electronic environment and connectivity of the tellurium atoms, allowing for the identification of monomeric, dimeric, and other polynuclear tellurate (B1236183) species in solution. mdpi.comnih.gov

For instance, ¹²⁵Te NMR has been used to distinguish between different tellurium species in aqueous solutions, with specific chemical shifts corresponding to different protonation states and oligomeric forms. mdpi.com

Table 2: Spectroscopic Data for Tellurium Species Identification

Technique Application Findings
¹²⁵Te NMR Identification of Te species in solution Distinguishes between monomeric, dimeric, and trimeric tellurate anions based on chemical shifts and coupling constants. mdpi.comnih.gov
HPLC-ICP-MS Detection of Te-containing metabolites Enables the separation and sensitive detection of various tellurium compounds in complex mixtures. nih.gov
ESI-MS/MS Structural elucidation of Te metabolites Provides fragmentation patterns that help in the structural identification of novel telluroamino acids. nih.gov

In addition to NMR, hyphenated techniques such as High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS) and Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) are invaluable for separating and identifying transient or low-concentration tellurium-containing intermediates. nih.gov These methods have been successfully employed to identify novel tellurium-containing amino acids in biological systems, demonstrating their power in elucidating complex metabolic pathways involving organotellurium compounds. nih.gov The combination of these analytical methods provides a robust framework for identifying and characterizing the intermediates formed during the reductive processes of this compound.

Sophisticated Spectroscopic and Structural Characterization of Dimethyl Ditelluride

Nuclear Magnetic Resonance (NMR) Spectroscopy of Tellurium Nuclei (¹²⁵Te, ¹²³Te)

Tellurium possesses two NMR-active isotopes with a spin of 1/2, ¹²⁵Te and ¹²³Te. Of these, ¹²⁵Te is more frequently studied due to its higher natural abundance (7.07% compared to 0.89% for ¹²³Te) and greater receptivity. huji.ac.il ¹²⁵Te NMR spectroscopy is particularly powerful, with a chemical shift range spanning over 5000 ppm, making it highly sensitive to the electronic environment around the tellurium nucleus. rsc.org

The chemical shift (δ) of ¹²⁵Te in dimethyl ditelluride is a direct probe of its electronic environment. An early study reported a ¹²⁵Te chemical shift change from 303 to 293 ppm when this compound was diluted in benzene, indicating that intermolecular interactions or autoassociation can influence the local electronic structure. rsc.org The chemical shift is significantly influenced by the nature of the atoms bonded to tellurium. For instance, electron-withdrawing groups tend to cause a downfield shift (higher ppm values), while electropositive or electron-rich groups cause an upfield shift. chemrxiv.org

The large chemical shift range is primarily governed by the paramagnetic shielding term, which is sensitive to the electronic structure, including the energy of molecular orbitals and the nature of lone pairs. rsc.org In organo-ditellurides, the ¹²⁵Te chemical shift is sensitive to conformational changes and can be influenced by solvent polarity, which can alter the dihedral angle of the C-Te-Te-C bond and thus the electronic structure. rsc.orgnih.gov

Spin-spin coupling provides through-bond connectivity information. In this compound, coupling between the tellurium nuclei and the protons (¹H) or carbons (¹³C) of the methyl groups can be observed as satellites in the respective NMR spectra. researchgate.net These coupling constants are valuable for structural assignment. For this compound, the two-bond coupling constant between ¹²⁵Te and ¹H, denoted as ²J(¹²⁵Te, ¹H), has been reported to be 21.0 Hz. mcmaster.ca The one-bond coupling between ¹²⁵Te and ¹³C, ¹J(¹²⁵Te, ¹³C), is reported as 158 Hz. mcmaster.ca These values are characteristic of dialkyl ditellurides and provide insight into the s-character of the Te-C bond.

Coupling NucleiCoupling Constant TypeReported Value (Hz)
¹²⁵Te, ¹H²J(Te, H)21.0 mcmaster.ca
¹²⁵Te, ¹³C¹J(Te, C)158 mcmaster.ca

Vibrational Spectroscopy (Infrared and Raman) Analysis

The vibrational spectra of this compound suggest a structure analogous to hydrogen peroxide, possessing C₂ symmetry. researchgate.nettandfonline.com This corresponds to a "skewed" or gauche conformation where the two methyl groups are not in the same plane, defined by a C-Te-Te-C dihedral angle. This non-planar C₂ structure is considered the most stable conformation, as it minimizes steric hindrance and lone-pair repulsion. tandfonline.com The general simplicity of the spectra and the lack of perfect coincidence between many IR and Raman active bands are consistent with a structure that is not of higher symmetry (like C₂ᵥ or C₂ₕ), further supporting the C₂ point group assignment. researchgate.nettandfonline.com

Detailed vibrational analyses of this compound and its deuterated analogue (this compound-d₆) have led to the assignment of its fundamental vibrational modes. capes.gov.br The most characteristic vibrations include the Te-Te and C-Te stretching modes. The Te-Te stretch is typically a weak feature in the infrared spectrum but gives rise to a strong, sharp band in the Raman spectrum, making it a diagnostic peak for the ditelluride linkage.

A selection of assigned vibrational frequencies for liquid this compound is presented below.

Vibrational ModeFrequency (cm⁻¹)Spectroscopic Technique
CH₃ Asymmetric Stretch~2985IR / Raman
CH₃ Symmetric Stretch~2910IR / Raman
CH₃ Asymmetric Deformation~1420IR / Raman
CH₃ Symmetric Deformation~1200IR / Raman
C-Te Asymmetric Stretch~528IR / Raman
C-Te Symmetric Stretch~515Raman
Te-Te Stretch~189Raman
C-Te-Te Bend~150Raman

(Data compiled from vibrational analyses. Actual peak positions may vary slightly based on phase and measurement conditions.)

Mass Spectrometry for Reaction Pathway Delineation and Isotope Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, MS is crucial for confirming its molecular weight and for studying its fragmentation, which can shed light on bond strengths and reaction mechanisms.

A key feature in the mass spectrum of any tellurium-containing compound is the distinctive isotopic pattern. Tellurium has eight stable isotopes, with ¹³⁰Te (34.08%), ¹²⁸Te (31.74%), ¹²⁶Te (18.84%), and ¹²⁵Te (7.07%) being the most abundant. This creates a unique, easily recognizable cluster of peaks for the molecular ion and any fragment containing tellurium, unequivocally confirming its presence.

The fragmentation of this compound under electron impact ionization involves the cleavage of the weakest bonds. The primary fragmentation pathways observed would include:

Cleavage of the Te-Te bond: This is often the most facile fragmentation, leading to the formation of the [CH₃Te]⁺ ion.

Cleavage of a C-Te bond: This results in the loss of a methyl radical (•CH₃) to form the [CH₃TeTe]⁺ fragment.

Further fragmentation: Subsequent loss of methyl groups or tellurium atoms can lead to smaller fragments like [Te₂]⁺ and [Te]⁺.

Ion FragmentDescription
[CH₃TeTeCH₃]⁺Molecular Ion (M⁺)
[CH₃TeTe]⁺Loss of a methyl radical
[CH₃Te]⁺Cleavage of the Te-Te bond
[Te₂]⁺Loss of both methyl groups
[Te]⁺Cleavage of all bonds to a single Te atom

The relative abundance of these fragments provides insight into the stability of the different bonds within the molecule and can be used to trace the pathways of decomposition or reaction.

Theoretical and Computational Investigations of Dimethyl Ditelluride

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic architecture and bonding characteristics of molecules like dimethyl ditelluride. These methods provide a theoretical framework to interpret experimental observations and predict molecular properties.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) play a critical role in determining a molecule's reactivity, electronic stability, and optical properties. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and potential for chemical reactions. A larger gap generally suggests greater stability and lower reactivity, while a smaller gap implies higher reactivity and a greater propensity for electron transfer processes.

The distribution of electron density within a molecule provides a detailed picture of its chemical bonding, polarity, and potential sites for interaction. Advanced computational techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are employed to dissect the electron density and characterize bonding interactions huntresearchgroup.org.ukutwente.nlresearchgate.netmdpi.comkaist.ac.krresearchgate.net. These methods allow for the identification of bond critical points, the quantification of electron density at these points, and the analysis of orbital overlaps, which are crucial for understanding bond strengths and types (e.g., covalent, polar-covalent).

Specific, detailed analyses of the electron density distribution and bonding characteristics for this compound are not prominently featured in the readily available searched literature. However, the principles applied to other organotellurium compounds, which often involve analyzing charge distribution and covalent interactions rsc.orgresearchgate.net, are directly applicable. Such analyses are vital for understanding the nature of the Te-Te bond and the Te-C bonds within this compound, contributing to a deeper comprehension of its molecular structure and chemical behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful and versatile tool in computational chemistry, offering a balance between accuracy and computational cost for studying molecular properties, reaction mechanisms, and conformational dynamics.

DFT calculations are instrumental in mapping out the potential energy surfaces of chemical reactions, enabling the identification of reaction pathways, intermediates, and transition state geometries. By calculating the energies of various molecular configurations, DFT can predict the activation energies for different reaction steps, thereby elucidating the most probable reaction mechanisms.

Specific DFT studies focused on predicting reaction mechanisms involving this compound were not found in the searched literature. However, the general application of DFT in investigating chemical reactions, including the characterization of transition states and reaction pathways in various chemical systems, is well-established osti.govrsc.orgresearchgate.netmdpi.comstackexchange.com. These methodologies, when applied to organotellurium chemistry, would provide valuable insights into how this compound might participate in or undergo chemical transformations.

Understanding the energetic landscape and conformational flexibility of molecules is crucial for predicting their behavior under different conditions. DFT, often in conjunction with molecular dynamics (MD) simulations, is widely used to study conformational dynamics, energetic profiles, and the influence of environmental factors like solvent polarity.

Studies on similar ditelluride compounds, such as diphenyl ditelluride, have employed classical molecular dynamics and relativistic DFT methods to analyze their structural properties and conformational freedom, noting the significance of the soft Te-Te and C-Te bonds in allowing for significant conformational flexibility nih.gov. Furthermore, DFT calculations, including continuum solvation models like COSMO-DFT, have been used to investigate the effects of solvent polarity on the conformational dynamics of ditellurides rsc.org. These approaches, applied to this compound, would help in understanding its preferred conformations and the energy barriers associated with interconversion, providing a comprehensive view of its dynamic behavior. DFT has also been applied to conformational analysis of ditellurides in general researchgate.net.

Advanced Applications of Dimethyl Ditelluride in Chemical Research

Role in Catalysis and Catalytic Cycles

The catalytic utility of dimethyl ditelluride is primarily centered on its ability to participate in radical-mediated processes. Its Te-Te bond can be cleaved under specific conditions to generate reactive tellurium-centered radicals, which can initiate or mediate chemical transformations.

Homogeneous and Heterogeneous Catalytic Systems

In catalysis, the distinction between homogeneous systems (catalyst and reactants in the same phase) and heterogeneous systems (catalyst in a different phase) is crucial. researchgate.net this compound has found a niche application within homogeneous catalysis, most notably in the field of polymer synthesis.

This compound is effectively used as an additive in organotellurium-mediated radical polymerization (TERP), a type of controlled radical polymerization (CRP). tcichemicals.comtcichemicals.com In these systems, which are homogeneous, the primary control agent is an organotellurium chain transfer agent. However, for the polymerization of certain monomers like methacrylates, the use of the chain transfer agent alone may not be sufficient to control the molecular weight distribution of the resulting polymer. The addition of a ditelluride compound, such as this compound, is effective in achieving a more precise control. tcichemicals.comtcichemicals.com This process can be initiated thermally or through photoirradiation. tcichemicals.com A patent also describes a process for producing living radical polymers where a vinyl monomer is polymerized using an organotellurium compound, an azo-type initiator, and a ditelluride compound like this compound. epo.org

Dichalcogenides, including ditellurides, can be converted into various reactive species (nucleophilic, electrophilic, or radical) that act as catalysts in organic synthesis. sciforum.net However, the catalytic applicability of this compound is not universal. In a study on the selenium-catalyzed 1,1-diazidation of alkenes, ditelluride was tested as a catalyst precursor but was found to be completely inactive for the transformation. nih.gov This was theorized to be due to the formation of a robust and unreactive high-valent tellurium species. nih.gov There is limited available information on the use of this compound in heterogeneous catalytic systems.

Application in Homogeneous Catalysis Monomer Additive Conditions Outcome Reference(s)
Organotellurium-Mediated Radical Polymerization (TERP)MethacrylatesThis compoundThermal or PhotoirradiationImproved control of molecular weight distribution tcichemicals.comtcichemicals.com
Living Radical Polymer ProductionVinyl monomersThis compoundWith azo-type initiatorPrecise control over polymer structure epo.org
1,1-diazidation of alkenescis-stilbene derivativeDiphenyl ditellurideRoom TemperatureInactive as a catalyst precursor nih.gov

Photoredox and Electrocatalytic Transformations

Photoredox catalysis utilizes light to generate excited-state catalysts that can engage in single-electron transfer, opening up unique reaction pathways. scispace.comnih.gov this compound plays a key role in photo-induced TERP, which can be considered a photoredox process.

Under photoirradiation, this compound can be activated to generate two molecules of the methyltellanyl radical. d-nb.info This process is highly efficient because this compound possesses a higher absorption coefficient in the UV-visible region compared to the organotellurium chain transfer agents typically used in TERP. d-nb.inforesearchgate.net This preferential light absorption ensures a steady generation of the radicals needed to activate the dormant polymer chains and drive the polymerization forward, even under low-intensity light sources like an LED. d-nb.inforesearchgate.net This photo-activation allows polymerizations to proceed at lower temperatures than purely thermal methods. tcichemicals.com

While its role in photoredox-initiated polymerization is documented, there is a lack of specific research on the application of this compound in broader electrocatalytic transformations. Research in electrocatalysis involving tellurium compounds has more commonly focused on inorganic materials like bismuth telluride or metallic vanadium ditelluride for applications such as thermoelectric film deposition or hydrogen evolution reactions. acs.orgresearchgate.netresearchgate.net

Exploration of Cooperative and Ligand-Centric Effects in Catalysis

Cooperative catalysis involves ligands that are "non-innocent" and actively participate in bond-forming or bond-breaking steps within a catalytic cycle, often through functionalities like an internal base or redox-active sites. scispace.com While this compound participates in the catalytic cycle of TERP by generating radicals, this function does not fit the typical definition of a cooperative or non-innocent ligand. tcichemicals.comd-nb.info Its role is that of a radical source or regulator rather than a ligand that directly binds to a metal center and cooperatively assists in substrate transformation. The scientific literature has not extensively explored this compound in the context of cooperative or ligand-centric catalysis.

Precursor for Advanced Materials Synthesis

The synthesis of advanced materials often relies on molecular precursors that can be decomposed under controlled conditions to yield high-purity materials with specific morphologies. Organotellurium compounds are valuable in this regard as volatile sources for tellurium.

Chemical Vapor Deposition (CVD) of Tellurium-Containing Thin Films

Chemical Vapor Deposition (CVD) is a technique used to produce high-quality solid thin films by exposing a substrate to volatile precursors that decompose on its surface. google.com While dimethyl telluride ((CH₃)₂Te) is a more commonly cited precursor for the metalorganic vapor phase epitaxy (MOVPE) of tellurium-containing films, this compound also holds potential in this area. csic.es

A patent for tellurium compounds useful for the deposition of materials like germanium antimony telluride (Ge₂Sb₂Te₅) for phase-change memory applications explicitly lists dialkyl ditellurides, where the alkyl group is C₁-C₈, as suitable precursors for both CVD and atomic layer deposition (ALD). google.com this compound falls directly into this category as a C₁ dialkyl ditelluride. The controlled decomposition of such precursors is crucial for depositing high-quality, conformal thin films. google.comgoogle.com

Precursor Class Potential Application Deposition Method Reference(s)
Dialkyl ditellurides (C₁-C₈ alkyl)Tellurium-containing films (e.g., Ge₂Sb₂Te₅)CVD, ALD google.com
Dimethyl tellurideCadmium telluride (CdTe), Mercury cadmium telluride (HgCdTe)MOVPE (a type of CVD) csic.es

Synthesis of Quantum Dots and Other Nanostructured Materials

Quantum dots (QDs) are semiconductor nanocrystals that exhibit unique quantum mechanical properties. google.comrhhz.net Their synthesis often involves the controlled reaction of molecular precursors at high temperatures. The choice of the chalcogen precursor is critical, and while various organotellurium compounds have been explored, the use of this compound is not well-established.

Standard vapor deposition precursors, such as dimethyl telluride, have been noted as being problematic for the solution-phase synthesis of QDs due to their high thermal stability, which makes them unreactive under typical synthesis conditions. rsc.org This has led researchers to explore more reactive tellurium sources, such as phosphine (B1218219) tellurides. rsc.orgsciforum.net

However, the thermolysis and photolysis of ditellurides to yield elemental tellurium and a telluride is a known process. mdpi.comresearchgate.netopenaccessjournals.com This fundamental decomposition reaction is the basis for using such compounds as tellurium sources for nanostructured materials. Laser-induced decomposition of gaseous organotellurides, for instance, can lead to the chemical deposition of nanostructured materials. mdpi.comopenaccessjournals.com While the co-photolysis of dimethyl telluride with other compounds has been used to create nanostructures, direct and widespread reports on the use of this compound for synthesizing QDs or other complex nanostructures are scarce in the current literature. openaccessjournals.comresearchgate.net Its primary documented role remains as a source of elemental tellurium upon decomposition. researchgate.net

Fundamental Biological Chemistry Studies

This compound, with its reactive tellurium-tellurium bond, serves as a valuable tool in fundamental biological chemistry research. Its interactions with biological thiols and its role as a key metabolite have provided significant insights into enzymatic processes and microbial detoxification pathways.

Mimicry of Glutathione (B108866) Peroxidase (GPx) Enzyme Activity

Diorgano ditellurides, including this compound, have been recognized for their ability to mimic the function of the vital antioxidant selenoenzyme, glutathione peroxidase (GPx). sciengine.comrsc.org This enzyme protects cells from oxidative damage by catalyzing the reduction of harmful hydroperoxides, such as hydrogen peroxide (H₂O₂), using thiols like glutathione (GSH) as the reducing substrate. sciengine.com The antioxidant activity of these tellurium compounds is rooted in their redox chemistry with peroxides and thiols. peerj.com

The catalytic mechanism for telluride-based GPx mimics is believed to proceed through a tellurium(II)/tellurium(IV) redox cycle. sciengine.comresearchgate.net The proposed steps are as follows:

Oxidation: The telluride (R-Te-Te-R) is first cleaved and oxidized by a hydroperoxide (R'OOH) to form a tellurinic acid intermediate or a related oxidized Te(IV) species like a dihydroxytellurane (R₂Te(OH)₂). sciengine.com This initial oxidation is often the rate-determining step in the catalytic cycle. rsc.org

Reaction with Thiol: The oxidized Te(IV) species then reacts with a thiol (R''SH), such as glutathione. This involves ligand exchange, forming a tellurium-sulfur bond (e.g., R₂Te(OH)(SR'')). sciengine.com

Reductive Elimination: A second thiol molecule attacks the sulfur of the Te-S intermediate, leading to the formation of a disulfide (R''S-SR''), the regeneration of the active telluride catalyst, and the release of water. peerj.comresearchgate.net

Computational studies on the reactivity of dichalcogenides of the formula (RX)₂ (where X=Te and R=CH₃) with hydrogen peroxide have been conducted to understand the energetics and mechanistic details of this process. researchgate.net The GPx-like activity is highly dependent on the nature of the organic substituent attached to the tellurium atom. While complex structures like diaryl ditellurides have shown significant activity, the fundamental reactivity of the ditelluride bond in simpler molecules like this compound provides a basis for these observations. nih.govmdpi.com For instance, studies comparing different diorganyl tellurides have shown that the rate of oxidation and subsequent reduction steps are influenced by the electronic and steric properties of the substituents. researchgate.net

Investigation of Tellurium-Thiol and Tellurium-Selenium Interactions in Biological Systems

The biological activity and toxicity of tellurium compounds are largely dictated by their interactions with endogenous thiols and selenols. redalyc.orgsemanticscholar.org this compound serves as a model compound for studying the chemistry of the tellurium-tellurium bond's interaction with sulfur- and selenium-containing biomolecules. The relatively weak Te-Te bond can be readily cleaved by nucleophilic thiolates (RS⁻), such as the deprotonated form of the cysteine residues found in proteins and enzymes. scripps.edu

This interaction is central to the GPx mimicry described previously, where the catalyst reacts with glutathione. peerj.com The reaction between a ditelluride and a thiol (R'SH) results in the formation of a tellurol (CH₃TeH) and a selenenyl sulfide-like species (CH₃Te-SR'), which can then react further. peerj.comnih.gov The general reaction is:

(CH₃)₂Te₂ + 2 R'SH ⇌ 2 CH₃TeH + R'S-SR'

The resulting methyltellurol (CH₃TeH) is highly reactive and can participate in redox cycling. The interaction with critical thiol groups in enzymes can lead to their inhibition, a key mechanism of tellurium toxicity. sciforum.net For example, diphenyl ditelluride has been shown to interact with the thiol groups of cysteine-containing enzymes, altering their function. scielo.br

Furthermore, tellurium-selenium interactions are biologically significant. Because selenium and tellurium are in the same chalcogen group, they share similar chemical properties, allowing for exchange reactions. csic.es Visible-light-induced metathesis reactions between diselenides and ditellurides have been demonstrated, forming selenenyl tellurides (R-Se-Te-R'). rsc.org This highlights the potential for this compound to react with biological seleno-compounds, such as selenocysteine-containing proteins (e.g., thioredoxin reductase), potentially altering their structure and function. nih.govsciforum.net The study of these fundamental Te-S and Te-Se interactions is crucial for understanding the biological impact of tellurium compounds.

Elucidation of Biomethylation Pathways in Microorganisms

This compound is a central product in the biomethylation of tellurium, a detoxification process observed in various microorganisms, including bacteria and fungi, as well as in mammals. sciforum.netwikipedia.orgmdpi.com When these organisms are exposed to toxic, inorganic tellurium salts like tellurite (B1196480) (TeO₃²⁻), they metabolize them into less toxic, volatile organotellurium compounds, with dimethyl telluride being a primary species. sciengine.comtcichemicals.com

The volatilization of tellurium as dimethyl telluride serves to eliminate the toxic element from the cell and the local environment. semanticscholar.org The generally accepted pathway for this transformation is the "Challenger mechanism," which involves a sequence of reduction and oxidative methylation steps:

Tellurite (Te⁴⁺) is reduced to elemental tellurium (Te⁰) and then further to the telluride anion (Te²⁻).

The telluride ion is then sequentially methylated, typically using S-adenosyl methionine (SAM) as the methyl group donor.

This process leads to the formation of methanetellurol (B14692576) (CH₃TeH), then dimethyl telluride ((CH₃)₂Te), and finally the trimethyltelluronium ion ((CH₃)₃Te⁺). oup.comd-nb.info

Recent studies have identified specific enzymes involved in this pathway in humans. Thiopurine S-methyltransferase (TPMT) has been shown to catalyze the methylation of methanetellurol to produce dimethyl telluride, while indolethylamine N-methyltransferase (INMT) can further methylate dimethyl telluride to the trimethyltelluronium ion, which is a major metabolite excreted in urine. d-nb.info Studies with tellurite-resistant marine microbes, such as the yeast Rhodotorula mucilaginosa and Bacillus species, have confirmed that dimethyl telluride is the most abundant volatile tellurium compound produced, followed by this compound. tcichemicals.com The rate of this volatilization can be influenced by environmental factors such as aeration. labscoop.com

Specialized Applications in Chemical Systems

Beyond its utility in biological studies, this compound has found specialized applications in synthetic chemistry and environmental science, leveraging its unique reactivity for polymer synthesis and for understanding the environmental fate of tellurium.

Initiation of Controlled Radical Polymerization

This compound plays a critical role as a control agent in a type of controlled or living radical polymerization known as organotellurium-mediated radical polymerization (TERP). scripps.edunih.gov This technique allows for the synthesis of polymers with well-defined molecular weights, narrow molecular weight distributions (low polydispersity, Đ), and complex architectures like block copolymers. rsc.orgnih.gov

While organotellurium chain transfer agents can control the polymerization of various monomers, their control over highly reactive monomers like methacrylates is often insufficient, leading to polymers with high polydispersity. mdpi.com Research has shown that the addition of a ditelluride, specifically this compound, dramatically improves the control of methyl methacrylate (B99206) (MMA) polymerization. mdpi.comtandfonline.complos.org

The mechanism for this enhanced control involves a rapid reversible deactivation process. The this compound acts as an efficient scavenger for the propagating polymer radical (P•), deactivating it to a dormant species (P-TeMe) much faster than other competing pathways. scripps.eduplos.org Concurrently, the generated methyltellanyl radical (MeTe•) is a highly reactive activator for the dormant species. plos.org This rapid equilibrium between active and dormant species ensures that all polymer chains grow at a similar rate, leading to a well-controlled polymerization.

The addition of this compound is now a standard and necessary condition for achieving high control in the TERP of methacrylates under both thermal and photo-initiated conditions. oulu.firesearchgate.net Its higher water solubility compared to other ditellurides, like dibutyl ditelluride, also makes it an effective catalyst for emulsion TERP systems. tandfonline.com

Table 1: Selected Examples of this compound in Controlled Radical Polymerization of Methacrylates An interactive table detailing research findings on the use of this compound in polymerization.

Monomer Initiator/CTA System (CH₃)₂Te₂ (equiv) Conditions Conversion (%) Mn (Experimental) Đ (Mw/Mn) Reference
Methyl Methacrylate (MMA) Organotellurium CTA 1.0 105°C, 2h 95 10,700 1.18 mdpi.com
Methyl Methacrylate (MMA) Organotellurium CTA / AIBN 1.0 60°C, 2h 95 10,900 1.16 mdpi.com
Methyl Methacrylate (MMA) Organotellurium CTA 2.0 80°C, 16h 93 49,800 1.22 mdpi.com
2-Hydroxyethyl Methacrylate (HEMA) Organotellurium CTA / AIBN 1.0 60°C, 2h 93 12,800 1.25 mdpi.com
Methyl Methacrylate (MMA) PMAA-TeMe / V-501 1.0 60°C, 10h 92.4 38,700 1.21 tandfonline.com

Environmental and Nuclear Research: Tellurium Volatilization Mechanisms

In environmental and nuclear safety research, the formation and volatilization of this compound and its precursor, dimethyl telluride, are of significant concern. During a severe nuclear reactor accident, radioactive isotopes of tellurium (e.g., ¹³²Te, ¹²⁹ᵐTe) are among the fission products that can be released. researchgate.net The potential for these isotopes to form volatile organic compounds within the reactor containment building could lead to their re-volatilization from surfaces or the containment sump, increasing the radioactive source term released into the environment. nih.govredalyc.org

Dimethyl telluride is considered a primary species of concern due to its high volatility, with a boiling point of approximately 92°C. redalyc.org Experimental studies simulating reactor accident conditions have demonstrated that volatile organic tellurides can be produced through radiolytic or chemical pathways. redalyc.org

Research has shown that:

Gamma irradiation of aqueous sodium telluride solutions under a methane-argon atmosphere resulted in the formation of dimethyl telluride as the major volatile product. mdpi.com

Under simulated containment sump conditions, the interaction of tellurium dioxide (TeO₂) with organic paint solvents (such as those found in reactor containments) under gamma irradiation leads to the formation of several volatile organic tellurides, including dimethyl telluride. nih.gov

The formation of organic tellurides is a credible phenomenon that could contribute to the delayed release of tellurium observed after major nuclear accidents.

These findings underscore the importance of understanding the formation mechanisms of dimethyl telluride and ditelluride to accurately model the transport of radioactive tellurium and develop effective mitigation strategies in the event of a nuclear accident.

Future Research Trajectories and Emerging Challenges in Dimethyl Ditelluride Chemistry

Development of Innovative and Sustainable Synthetic Methodologies

The synthesis of organotellurium compounds, including dimethyl ditelluride, has traditionally relied on methods that are often efficient but may involve harsh reagents or conditions. The future of this field hinges on the development of more innovative and sustainable synthetic protocols that align with the principles of green chemistry.

A primary challenge is the need to move beyond traditional stoichiometric reagents towards catalytic processes. For instance, transition-metal-free methods for the synthesis of unsymmetrical diaryl tellurides have been developed, offering a more sustainable alternative to conventional metal-catalyzed cross-coupling reactions. mdpi.com Future research will likely focus on expanding these metal-free approaches to a wider range of organotellurium compounds, including dialkyl ditellurides. The development of photocatalytic methods, which utilize light to drive chemical reactions at room temperature, represents another promising and sustainable frontier. researchgate.net

Key research objectives in this area include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, minimizing waste.

Benign Solvents: Replacing hazardous organic solvents with greener alternatives like water, supercritical fluids, or bio-derived solvents.

Energy Efficiency: Developing reactions that proceed under milder conditions, such as lower temperatures and pressures, potentially through photochemistry or microwave irradiation. researchgate.net

Renewable Feedstocks: Exploring pathways to organotellurium compounds from renewable starting materials, reducing reliance on fossil fuels.

An emerging challenge is the selective and efficient synthesis of complex organotellurium compounds. A practical and efficient method for the selective synthesis of various diorganyl tellurides has been established, highlighting the progress in this area. researchgate.net The table below summarizes some modern synthetic approaches that point toward more sustainable practices.

MethodologyKey FeaturesSustainability AspectFuture Challenge
Transition-Metal-Free SH2 ReactionSynthesis of unsymmetrical diaryl tellurides from arylhydrazines and diaryl ditellurides. mdpi.comAvoids the use of toxic and expensive heavy metal catalysts.Expanding scope to alkyl ditellurides and improving functional group tolerance.
Microwave-Assisted SynthesisRapid preparation of organotellurium compounds in the absence of organic solvents. researchgate.netReduces reaction times and energy consumption.Scaling up reactions while maintaining efficiency and safety.
PhotocatalysisOne-pot synthesis of tellurides from arylamines at room temperature. researchgate.netUses light as a clean energy source, enabling mild reaction conditions.Developing more efficient and recyclable photocatalysts.
Selective Reduction MethodsEfficient synthesis of diorganyl tellurides using optimized reducing agents like NaBH4. researchgate.netAvoids highly toxic reducing agents like hydrazine (B178648).Achieving higher selectivity and yields for a broader range of substrates.

Advancements in Enantioselective Catalysis Utilizing Chiral Tellurium Ligands

Organotellurium compounds are underexplored in synthetic transformations, particularly in asymmetric catalysis. chemrxiv.org The unique electronic properties of tellurium, such as its low redox potential and ability to form chalcogen bonds, make it an attractive element for catalyst design. chemrxiv.org A significant future trajectory is the development of chiral organotellurium catalysts for enantioselective reactions, which are crucial for the synthesis of pharmaceuticals and other fine chemicals.

Recent breakthroughs have demonstrated the potential of this approach. For example, a chiral organotellurium catalyst incorporating a quinine (B1679958) auxiliary has shown remarkable activity and high enantioselectivity in the seleno-Michael addition reaction. chemrxiv.org This success opens the door for designing a new class of organocatalysts. The development of such catalysts faces the challenge of constructing the often-weak C-Te bond within a complex chiral framework. chemrxiv.org

Future research in this domain will likely focus on:

Ligand Design: Creating novel, sterically demanding, and electronically tunable chiral tellurium-containing ligands to control the stereochemical outcome of reactions. The versatility in ligand design allows for the fine-tuning of electronic and steric properties, which directly influences catalyst performance. rsc.org

Reaction Scope: Expanding the application of chiral tellurium catalysts to a wider array of asymmetric transformations, such as aldol (B89426) reactions, Michael additions, and cycloadditions.

Mechanistic Studies: Utilizing spectroscopic techniques (e.g., 125Te NMR) and computational modeling to understand the catalytic cycle and the origin of enantioselectivity, which will guide the design of more efficient catalysts. chemrxiv.org

Catalyst Stability and Recyclability: Addressing the potential instability of some organotellurium compounds to develop robust catalysts that can be easily recovered and reused, enhancing their practical utility and sustainability.

Deeper Mechanistic Understanding of Bioinorganic Tellurium Transformations

The biological transformation of tellurium compounds is a fascinating area of bioinorganic chemistry. Microorganisms play a crucial role in the biogeochemical cycling of tellurium, primarily as a detoxification mechanism. rsc.org It is known that various bacteria and fungi can metabolize inorganic tellurium salts, such as tellurite (B1196480) (TeO₃²⁻), into volatile organotellurium compounds, including dimethyl telluride. wikipedia.org This process is a key detoxification pathway for the microorganisms. rsc.org

Future research trajectories should aim for:

Enzyme Identification and Characterization: Isolating and structurally characterizing the enzymes involved in tellurium biomethylation.

Pathway Elucidation: Mapping the complete metabolic pathways for the formation and processing of compounds like dimethyl telluride and this compound in various microorganisms.

Spectroscopic and Isotopic Studies: Using advanced spectroscopic techniques and stable isotope labeling to trace the path of tellurium from inorganic precursors to volatile organic products in vivo.

Toxicology and Environmental Impact: Gaining a deeper understanding of how volatile organotellurium compounds interact with other organisms and their ultimate fate in the environment.

Rational Design of Novel Functional Materials Based on Organotellurium Scaffolds

The unique properties of the carbon-tellurium bond make organotellurium compounds, including ditellurides, attractive building blocks for novel functional materials. Diorganyl ditellurides serve as versatile precursors for synthesizing various metal telluride nanomaterials due to the relatively weak Te-Te bond, which can be cleaved under mild conditions. unl.pt For instance, diphenyl ditelluride has been used as both a reducing agent and a stabilizer in the synthesis of gold nanoparticles and in the creation of silver-telluride 2D organometallic nanofibers. unl.ptacs.org

The concept of "rational design" implies moving from serendipitous discovery to predictable synthesis of materials with desired properties. This represents a major challenge and a significant opportunity. The integration of computational chemistry, particularly Density Functional Theory (DFT), is becoming instrumental in this area. DFT can be used to investigate the electronic properties (e.g., HOMO-LUMO gaps) and molecular structures of organotellurium compounds, providing insights that can guide the design of new materials. researchgate.netekb.eg

Future research efforts will be directed towards:

Semiconductors and Electronics: Designing and synthesizing novel organotellurium precursors for the controlled deposition of thin-film semiconductors for applications in electronics and photovoltaics.

Optical Materials: Developing organotellurium-based materials with tailored photoluminescent or nonlinear optical properties for use in sensors, imaging, and optical devices. The synthesis of emissive nanofibers demonstrates the potential in this area. unl.pt

Thermoelectric Materials: Exploring organotellurium scaffolds for the creation of hybrid organic-inorganic materials with high thermoelectric efficiency, capable of converting waste heat into electricity.

Computational Screening: Utilizing computational methods to screen virtual libraries of organotellurium compounds to identify candidates with promising electronic, optical, or catalytic properties before undertaking synthetic efforts. nih.gov

Material ClassOrganotellurium RoleExample ApplicationDesign Challenge
Metal NanoparticlesPrecursor, reducing agent, stabilizer acs.orgCatalysis, Biomedical ImagingControlling particle size, shape, and surface chemistry.
2D NanofibersStructural scaffold precursor unl.ptLuminescent materials, Conductive filmsAchieving long-range order and stability.
Thin-Film SemiconductorsVapor-phase deposition precursorInfrared detectors, Solar cellsTuning bandgap and improving charge carrier mobility.
Thermoelectric HybridsOrganic component in hybrid materialsWaste heat recoveryOptimizing the organic-inorganic interface for efficient transport.

Integration of Machine Learning and Artificial Intelligence for Predictive Chemical Discovery

Future directions for integrating AI and ML in organotellurium chemistry include:

Property Prediction: Developing ML models to accurately predict the physical, chemical, and electronic properties of new organotellurium compounds, bypassing the need for time-consuming synthesis and characterization or expensive quantum chemical calculations. skoltech.ruscitechdaily.com

Reaction Prediction and Optimization: Using ML to predict the outcomes of unknown reactions, identify optimal reaction conditions, and even propose novel, sustainable synthetic pathways. nih.gov

Catalyst Discovery: Implementing AI-driven workflows to screen vast numbers of potential chiral tellurium ligands for catalytic activity in enantioselective reactions, dramatically speeding up the discovery of new catalysts. nih.gov

Materials Design: Employing generative models to design novel organotellurium-based functional materials with optimized properties for specific applications, such as electronics or optics.

The successful integration of AI will require a multidisciplinary approach, combining the expertise of synthetic chemists, computational chemists, and data scientists to build the necessary infrastructure, generate data, and develop tailored algorithms for the unique challenges of tellurium chemistry.

Q & A

Q. What ethical considerations apply when publishing this compound research with potential environmental toxicity?

  • Methodological Answer :
  • Disclose all hazard data (e.g., teratogenicity in rodents) in the "Experimental" or "Safety" section .
  • Follow journal-specific guidelines for toxic chemical handling and waste disposal .
  • Cite prior studies on tellurium ecotoxicity to contextualize environmental risks .

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